molecular formula C19H17ClN6O B11282606 N~4~-(3-chlorophenyl)-N~6~-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(3-chlorophenyl)-N~6~-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11282606
M. Wt: 380.8 g/mol
InChI Key: NIJJZGNQMNTYBT-UHFFFAOYSA-N
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Description

N4-(3-CHLOROPHENYL)-N6-(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, substituted with a 3-chlorophenyl group at the N4 position, a 2-methoxyphenyl group at the N6 position, and a methyl group at the 1 position. The compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-CHLOROPHENYL)-N6-(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with suitable diketones or aldehydes under acidic or basic conditions.

    Substitution reactions:

    Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N4-(3-CHLOROPHENYL)-N6-(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated precursors, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethoxylated products.

Scientific Research Applications

N4-(3-CHLOROPHENYL)-N6-(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N4-(3-CHLOROPHENYL)-N6-(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • N4-(3-BROMOPHENYL)-N6-(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE
  • N4-(3-FLUOROPHENYL)-N6-(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE
  • N4-(3-METHYLPHENYL)-N6-(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE

Uniqueness

N4-(3-CHLOROPHENYL)-N6-(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities

Properties

Molecular Formula

C19H17ClN6O

Molecular Weight

380.8 g/mol

IUPAC Name

4-N-(3-chlorophenyl)-6-N-(2-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C19H17ClN6O/c1-26-18-14(11-21-26)17(22-13-7-5-6-12(20)10-13)24-19(25-18)23-15-8-3-4-9-16(15)27-2/h3-11H,1-2H3,(H2,22,23,24,25)

InChI Key

NIJJZGNQMNTYBT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)Cl)NC4=CC=CC=C4OC

Origin of Product

United States

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